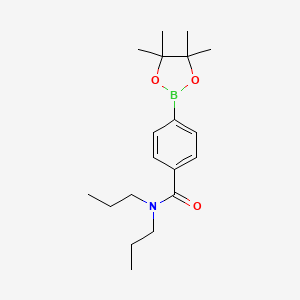
Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide, also known as EPCA, is a heterocyclic compound that has been studied for its various applications in the fields of science and technology. This compound is composed of a pyridine ring and two ethylphenyl groups attached to the nitrogen atoms of the pyridine ring. It can be used in various chemical reactions, such as the synthesis of other compounds, as well as in biological research, such as the study of the mechanism of action of drugs.
Aplicaciones Científicas De Investigación
Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide has been used in various scientific research applications, such as the synthesis of other compounds, the study of the mechanism of action of drugs, and the study of biochemical and physiological processes. It has also been used in the synthesis of other compounds, such as benzofuran-2-carboxamide and 2-chloro-6-methylpyridine-3-carboxamide. Additionally, Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide has been used in the study of the mechanism of action of drugs, such as the anticonvulsant drug phenytoin.
Mecanismo De Acción
The mechanism of action of Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide is not fully understood, but it is believed to be related to its ability to bind to certain proteins in the body. It is thought to bind to proteins that are involved in the regulation of various biochemical and physiological processes, such as the regulation of neurotransmitter release and the regulation of cell proliferation.
Biochemical and Physiological Effects
Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and catechol-O-methyltransferase, as well as to modulate the release of neurotransmitters, such as dopamine and serotonin. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide in laboratory experiments include its low cost, its stability, and its ability to be used in various chemical reactions. Additionally, it is relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, there are some limitations to using Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide in laboratory experiments, such as its low solubility in water and the fact that it is difficult to separate from other compounds.
Direcciones Futuras
The future directions for research on Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide include further study of its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in the synthesis of other compounds. Additionally, further research is needed to explore the potential use of Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide as an anti-inflammatory and anti-tumor agent. Additionally, further research is needed to explore the potential use of Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide in the treatment of neurological disorders, such as epilepsy and Parkinson’s disease.
Métodos De Síntesis
Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide can be synthesized by the reaction of ethylphenylacetyl chloride and pyridine-2,6-dicarboxamide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70-80°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
2-N,6-N-bis(2-ethylphenyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-3-16-10-5-7-12-18(16)25-22(27)20-14-9-15-21(24-20)23(28)26-19-13-8-6-11-17(19)4-2/h5-15H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVHKYDJOHMNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)




